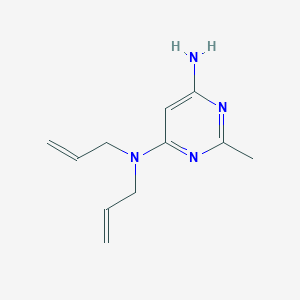

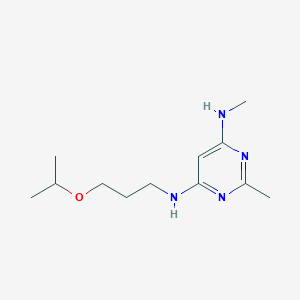

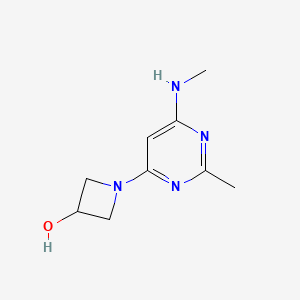

![molecular formula C11H19N B1480414 7-Cyclopentyl-5-azaspiro[2.4]heptane CAS No. 2097958-83-1](/img/structure/B1480414.png)

7-Cyclopentyl-5-azaspiro[2.4]heptane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 7-Cyclopentyl-5-azaspiro[2.4]heptane involves several steps. The raw materials used in the synthesis are easy to obtain, and the process is simple . The synthesis involves a Curtius rearrangement reaction and a Hofmann degradation reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, with a spirocyclic intermediate . The compound has a high optical purity, which is important for its biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Curtius rearrangement reaction and a Hofmann degradation reaction . These reactions are crucial for obtaining the desired product with high optical purity .Applications De Recherche Scientifique

Antibacterial Agents

A study reported the design, synthesis, and biological evaluation of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines showing potent antibacterial activity against respiratory pathogens, including both gram-positive and gram-negative bacteria, as well as atypical strains. These compounds demonstrated excellent in vitro and in vivo activities against multidrug-resistant and quinolone-resistant strains, suggesting their potential as antibacterial drugs for respiratory tract infections (Odagiri et al., 2013).

Chemical Synthesis and Molecular Structure

Research on 1-azaspiro[2.4]hepta-1,4,6-trienes explored their synthesis through photolysis or thermolysis of azidofulvenes. These studies provide insights into the homoconjugative interactions within these compounds, contributing to the field of organic chemistry and offering potential pathways for the development of novel heterocyclic compounds (Banert et al., 2002).

Lipophilicity and Drug Design

An analysis of azaspiro[3.3]heptanes as replacements for traditional heterocycles like morpholines and piperidines in medicinal chemistry showed that incorporating a spirocyclic center can lower the lipophilicity of molecules. This finding has implications for drug design, suggesting that such modifications could enhance drug properties by affecting basicity and molecular geometry (Degorce et al., 2019).

Cycloaddition Reactions

Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were synthesized via highly regioselective 1,3-dipolar cycloaddition, highlighting the versatility of spirocyclic compounds in organic synthesis and their potential for creating diverse molecular architectures (Molchanov & Tran, 2013).

Spirocyclic Diamines in Drug Discovery

Cyclobutane-derived diamines, including azaspiro[3.3]heptane derivatives, were synthesized as sterically constrained diamine building blocks for drug discovery. These compounds are of interest due to their conformational preferences and potential applications in developing new pharmaceuticals (Radchenko et al., 2010).

Mécanisme D'action

While the exact mechanism of action of 7-Cyclopentyl-5-azaspiro[2.4]heptane is not clear, it is known to belong to the class of drugs known as cannabinoid receptor antagonists. This suggests that it may act by blocking the effects of cannabinoids, which are compounds that affect the central nervous system.

Orientations Futures

Propriétés

IUPAC Name |

7-cyclopentyl-5-azaspiro[2.4]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-2-4-9(3-1)10-7-12-8-11(10)5-6-11/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGMCLGYMPABJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CNCC23CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.